molecular formula C19H21BrN2O2 B2950194 2-bromo-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide CAS No. 1797146-69-0

2-bromo-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide

Cat. No. B2950194
CAS RN: 1797146-69-0
M. Wt: 389.293
InChI Key: ZRZVMYGQLIBKCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as BMB and belongs to the class of benzamide derivatives.

Advantages and Limitations for Lab Experiments

One of the main advantages of using BMB in scientific research is its potential therapeutic applications in various fields. BMB has been shown to have anticancer, neuroprotective, and anti-addictive properties, making it a promising candidate for drug development. However, there are also some limitations to using BMB in lab experiments. For example, the mechanism of action of BMB is not fully understood, and further research is needed to elucidate its molecular targets. Additionally, the toxicity and pharmacokinetics of BMB need to be studied in more detail to determine its safety and efficacy in humans.

Future Directions

There are several future directions for the use of BMB in scientific research. In cancer research, BMB could be further studied for its potential use in combination with other anticancer drugs to improve treatment outcomes. In neuroscience, BMB could be studied for its potential use in treating other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the molecular targets of BMB could be further elucidated to better understand its mechanism of action and identify new therapeutic targets. Overall, BMB has the potential to be a valuable tool in scientific research and drug development.

Synthesis Methods

The synthesis of BMB involves the reaction of 2-bromo-4'-methoxyacetanilide with 3-methoxypiperidine in the presence of sodium hydride. The resulting compound is then treated with 4-bromoaniline to obtain BMB. The synthesis of BMB has been reported in several research articles, and the purity of the compound can be confirmed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

BMB has been studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and drug addiction. In cancer research, BMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroscience, BMB has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. BMB has also been shown to reduce drug-seeking behavior in animal models of drug addiction.

properties

IUPAC Name

2-bromo-N-[4-(3-methoxypiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O2/c1-24-16-5-4-12-22(13-16)15-10-8-14(9-11-15)21-19(23)17-6-2-3-7-18(17)20/h2-3,6-11,16H,4-5,12-13H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZVMYGQLIBKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-[4-(3-methoxypiperidin-1-YL)phenyl]benzamide

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